CP 47497 CP 47497 Phenol, 5-(1,1-dimethylheptyl)-2-[(1r,3s)-3-hydroxycyclohexyl]- is a ring assembly and an alkylbenzene.
Brand Name: Vulcanchem
CAS No.: 70434-82-1
VCID: VC0004695
InChI: InChI=1S/C21H34O2/c1-4-5-6-7-13-21(2,3)17-11-12-19(20(23)15-17)16-9-8-10-18(22)14-16/h11-12,15-16,18,22-23H,4-10,13-14H2,1-3H3/t16-,18+/m1/s1
SMILES: CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O
Molecular Formula: C21H34O2
Molecular Weight: 318.5 g/mol

CP 47497

CAS No.: 70434-82-1

Cat. No.: VC0004695

Molecular Formula: C21H34O2

Molecular Weight: 318.5 g/mol

* For research use only. Not for human or veterinary use.

CP 47497 - 70434-82-1

CAS No. 70434-82-1
Molecular Formula C21H34O2
Molecular Weight 318.5 g/mol
IUPAC Name 2-[(1R,3S)-3-hydroxycyclohexyl]-5-(2-methyloctan-2-yl)phenol
Standard InChI InChI=1S/C21H34O2/c1-4-5-6-7-13-21(2,3)17-11-12-19(20(23)15-17)16-9-8-10-18(22)14-16/h11-12,15-16,18,22-23H,4-10,13-14H2,1-3H3/t16-,18+/m1/s1
Standard InChI Key ZWWRREXSUJTKNN-AEFFLSMTSA-N
Isomeric SMILES CCCCCCC(C)(C)C1=CC(=C(C=C1)[C@@H]2CCC[C@@H](C2)O)O
SMILES CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O
Canonical SMILES CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O
Appearance Assay:≥95%A crystalline solid

Chemical Identity and Structural Characteristics

Molecular Composition

CP 47,497 has the molecular formula C21H34O2 and a molecular weight of 318.5 g/mol . Its IUPAC name, rel-2-[(1R,3S)-3-hydroxycyclohexyl]-5-(2-methyloctan-2-yl)phenol, reflects a non-classical cannabinoid structure lacking the traditional tricyclic benzopyran core . The compound features:

  • A phenolic ring substituted with a 1,1-dimethylheptyl group at position 5

  • A cyclohexanol moiety at position 2 in a cis (1R,3S) configuration

Physicochemical Properties

Key computed properties include:

PropertyValueMethod
XLogP36.7PubChem XLogP3 3.0
Hydrogen Bond Donors2Cactvs 3.4.8.18
Rotatable Bonds7Cactvs 3.4.8.18
Exact Mass318.255880323 DaPubChem 2.2

The high lipophilicity (LogP >6) facilitates blood-brain barrier penetration, explaining its central nervous system activity .

Pharmacological Profile

Receptor Binding Dynamics

CP 47,497 demonstrates 3–28-fold greater potency than THC in cannabinoid receptor assays :

  • CB1 Affinity: Ki = 2.1 nM (vs. THC’s 40.7 nM)

  • CB2 Affinity: Ki = 3.7 nM (vs. THC’s 36.4 nM)

The cis cyclohexanol configuration is critical for receptor interaction, as demonstrated by diminished activity in 1-deoxy analogs .

Functional Activity

In vivo studies reveal characteristic cannabinoid effects:

  • Antinociception: 82% maximum possible effect in tail-flick test (ED50 = 0.3 mg/kg)

  • Hypothermia: ΔT = -3.4°C at 1 mg/kg (mice)

  • Catalepsy: 45% immobility time at 3 mg/kg

Drug discrimination experiments show complete substitution for THC in rats, with an absolute threshold dose 3–14× lower than THC .

Toxicological Implications

Cellular Toxicity

CP 47,497 induces apoptosis in NG 108-15 neuroblastoma cells through CB1-mediated mechanisms:

  • Cytotoxicity IC50: 12.3 µM (vs. 18.9 µM for THC)

  • Caspase-3 Activation: 3.8-fold increase vs. controls

Pretreatment with CB1 antagonist AM251 (1 µM) reduces cell death by 74%, confirming receptor-specific toxicity .

Behavioral Toxicity

Acute exposure in rodents produces:

  • Locomotor Suppression: 68% reduction in open-field activity (1 mg/kg)

  • EEG Changes: Increased delta (1–4 Hz) power spectra

  • Anxiogenic Effects: 35% fewer open-arm entries in elevated plus maze

Regulatory Status and Forensic Identification

Scheduling and Control

The DEA designated CP 47,497 as Schedule I in 2011 based on:

  • No accepted medical use

  • High abuse potential (≥3× THC in self-administration models)

  • Public health risks from adulterated herbal products (e.g., "Spice")

Analytical Characterization

Forensic laboratories employ:

  • GC-MS: Base peak m/z 318 (molecular ion), key fragments at m/z 173, 215

  • NMR: Characteristic cyclohexanol protons at δ 3.65 (1H, dd, J=10.4, 4.2 Hz)

  • HPLC-UV: λmax 275 nm (methanol)

Research Applications and Analog Development

Tool Compound Use

CP 47,497 facilitates:

  • CB1/CB2 receptor localization studies

  • Allosteric modulation research (e.g., Org 27569 interactions)

  • Tolerance mechanism investigations

Structural Analogs

Modification of the dimethylheptyl side chain yields homologs with varied pharmacokinetics:

Homolog (n)CB1 Ki (nM)CB2 Ki (nM)Duration of Action
C6 (n=4)5.28.12.3 h
C8 (n=6)1.83.34.1 h

The C8 homologue (cannabicyclohexanol) shows enhanced oral bioavailability (F = 34% vs. 12% for CP 47,497) .

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